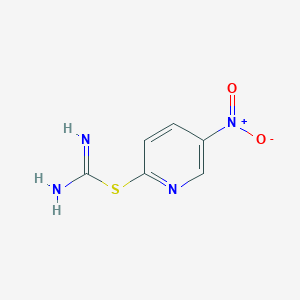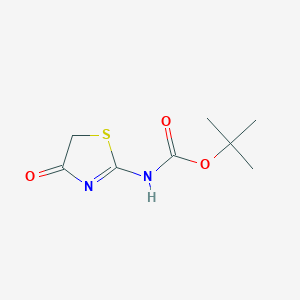
4-Cyclohepten-1-amine
Overview
Description
4-Cyclohepten-1-amine: is an organic compound with the molecular formula C₇H₁₃N It is a cyclic amine with a seven-membered ring containing a double bond and an amino group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of 4-Cyclohepten-1-one: One common method for synthesizing 4-Cyclohepten-1-amine involves the reduction of 4-Cyclohepten-1-one using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Amination of 4-Cyclohepten-1-ol: Another method involves the amination of 4-Cyclohepten-1-ol using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This reaction can be carried out under mild conditions and provides good yields of the desired amine.
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and amination reactions are commonly employed, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: 4-Cyclohepten-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: The compound can be reduced to form saturated amines using reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.
-
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Various substituted cycloheptenes
Scientific Research Applications
Chemistry:
4-Cyclohepten-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations. It is also used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology and Medicine:
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Cyclohepten-1-amine involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the amino group can act as a nucleophile, participating in substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Cycloheptanamine: A saturated analog of 4-Cyclohepten-1-amine, lacking the double bond in the ring.
Cyclohexen-1-amine: A six-membered ring analog with a similar structure but one fewer carbon atom.
Cycloocten-1-amine: An eight-membered ring analog with an additional carbon atom in the ring.
Uniqueness:
This compound is unique due to its seven-membered ring structure with a double bond, which imparts distinct chemical reactivity and properties. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclohept-4-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQBYZXLGZBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337044 | |
| Record name | 4-Cyclohepten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53783-90-7 | |
| Record name | 4-Cyclohepten-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53783-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohepten-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)













